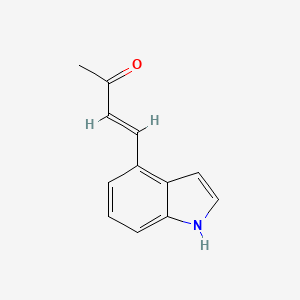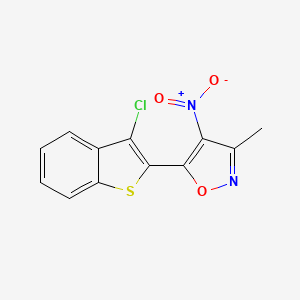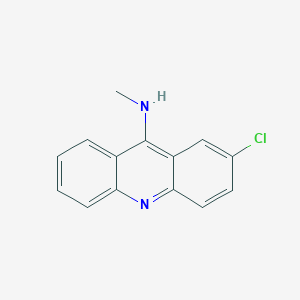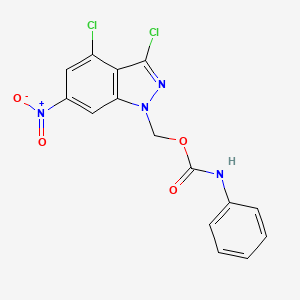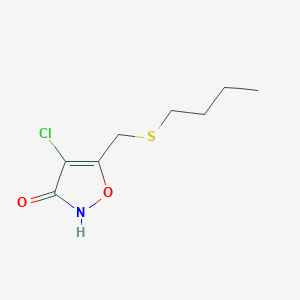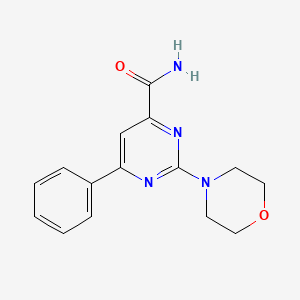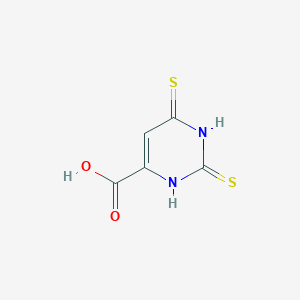
2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of two thioxo groups and a carboxylic acid group attached to a tetrahydropyrimidine ring. Its unique structure makes it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with malonic acid derivatives in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thioxo groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioxo groups can yield thiol derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Esters and amides.
科学的研究の応用
2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioxo groups may also participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Similar structure but with oxo groups instead of thioxo groups.
1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Contains additional methyl groups on the nitrogen atoms.
Uniqueness
2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to the presence of thioxo groups, which impart distinct chemical reactivity and biological activity compared to its oxo analogs. This makes it a valuable compound for developing new pharmaceuticals and materials .
特性
CAS番号 |
6307-60-4 |
|---|---|
分子式 |
C5H4N2O2S2 |
分子量 |
188.2 g/mol |
IUPAC名 |
2,4-bis(sulfanylidene)-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S2/c8-4(9)2-1-3(10)7-5(11)6-2/h1H,(H,8,9)(H2,6,7,10,11) |
InChIキー |
OJKZXFLPCKBOIA-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=S)NC1=S)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)



![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)

![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
